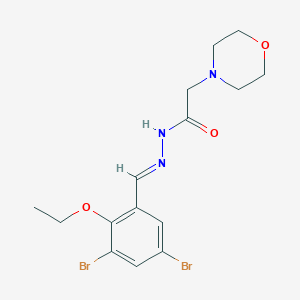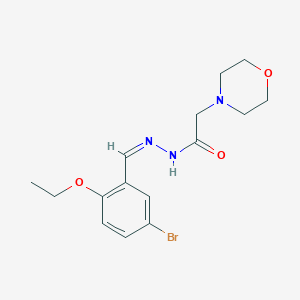![molecular formula C20H14N2O3 B302323 N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302323.png)
N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide, also known as OCBH, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is not fully understood. However, studies have suggested that N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide exerts its anti-inflammatory and antioxidant effects by inhibiting the NF-κB signaling pathway and activating the Nrf2 signaling pathway, respectively. N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, antioxidant, and anticancer properties, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to have other biochemical and physiological effects. Studies have shown that N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This suggests that N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide may have potential as a treatment for Alzheimer's disease. Additionally, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to have antifungal activity against Candida albicans, a common fungal pathogen.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages for lab experiments, including its ease of synthesis and relatively low cost. Additionally, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to be stable under various conditions, including in the presence of light and heat. However, there are also limitations to using N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide in lab experiments. For example, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has low solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide. One area of interest is the development of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide and to identify potential molecular targets for its therapeutic effects. Finally, studies are needed to determine the safety and efficacy of N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide in animal models and in clinical trials.
Synthesemethoden
N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been synthesized using various methods, including the reaction of 2-hydroxybenzaldehyde and 2-aminobenzo[e][1]benzofuran-3-carbohydrazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting compound is purified using column chromatography. Other methods of synthesis include the reaction of 2-hydroxybenzaldehyde and 2-aminobenzo[e][1]benzofuran-3-carbohydrazide in the presence of sodium hydroxide and ethanol, and the reaction of 2-hydroxybenzaldehyde and 2-aminobenzo[e][1]benzofuran-3-carbohydrazide in the presence of acetic anhydride and ethanol.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has also been shown to scavenge free radicals and protect against oxidative stress-induced damage in vitro. Additionally, N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to inhibit the proliferation of cancer cells in vitro, including breast cancer, lung cancer, and colon cancer cells.
Eigenschaften
Produktname |
N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Molekularformel |
C20H14N2O3 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
N//'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C20H14N2O3/c23-17-8-4-2-6-14(17)12-21-22-20(24)19-11-16-15-7-3-1-5-13(15)9-10-18(16)25-19/h1-12,21H,(H,22,24)/b14-12+ |
InChI-Schlüssel |
CSFIWKSNYWMNDS-WYMLVPIESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN/C=C/4\C=CC=CC4=O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=CC=CC4=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=CC=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)

![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
![N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302251.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
![N'-{(E)-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302256.png)
![N'-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302259.png)
![N'-[(E)-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302260.png)
![N'-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302261.png)
![N'-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302262.png)